N-Butyl-2-methyl-N-(1-methyl-1H-pyrrol-2-yl)propanamide
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Overview
Description
N-Butyl-2-methyl-N-(1-methyl-1H-pyrrol-2-yl)propanamide is an organic compound that belongs to the class of amides It features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2-methyl-N-(1-methyl-1H-pyrrol-2-yl)propanamide can be achieved through several methods. One common approach involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring. For example, the condensation of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid, followed by acid-mediated cyclization, can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-Butyl-2-methyl-N-(1-methyl-1H-pyrrol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Formation of this compound oxides.
Reduction: Conversion to N-Butyl-2-methyl-N-(1-methyl-1H-pyrrol-2-yl)propanamine.
Substitution: Halogenated or nitrated derivatives of the pyrrole ring.
Scientific Research Applications
N-Butyl-2-methyl-N-(1-methyl-1H-pyrrol-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Butyl-2-methyl-N-(1-methyl-1H-pyrrol-2-yl)propanamide involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the amide group can form hydrogen bonds with biological molecules, influencing their stability and activity .
Comparison with Similar Compounds
- N-Butyl-2-methyl-N-(1H-pyrrol-2-yl)propanamide
- N-Butyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)propanamide
- N-Butyl-2-methyl-N-(1-methyl-1H-pyrrol-2-yl)butanamide
Uniqueness: N-Butyl-2-methyl-N-(1-methyl-1H-pyrrol-2-yl)propanamide is unique due to the specific substitution pattern on the pyrrole ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
CAS No. |
62187-84-2 |
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Molecular Formula |
C13H22N2O |
Molecular Weight |
222.33 g/mol |
IUPAC Name |
N-butyl-2-methyl-N-(1-methylpyrrol-2-yl)propanamide |
InChI |
InChI=1S/C13H22N2O/c1-5-6-10-15(13(16)11(2)3)12-8-7-9-14(12)4/h7-9,11H,5-6,10H2,1-4H3 |
InChI Key |
PADVRWWZMIARLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CN1C)C(=O)C(C)C |
Origin of Product |
United States |
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